Perforin-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perforin-IN-2 (CAS: 1567836-70-7) is a benzosulfonamide-derived perforin inhibitor designed to mitigate graft rejection during allogeneic bone marrow or stem cell transplantation . Perforin, a cytolytic protein expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, plays a critical role in pore formation in target cell membranes, leading to apoptosis. By selectively inhibiting perforin, this compound disrupts this lytic pathway, thereby reducing immune-mediated damage to transplanted tissues . Its development addresses the need for targeted immunosuppressive agents with fewer systemic side effects compared to broad-spectrum immunosuppressants like calcineurin inhibitors.

Preparation Methods

The preparation of Perforin-IN-2 involves several synthetic routes and reaction conditions. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to create a stable solution . The mixture is then clarified and diluted with deionized water to achieve the desired concentration. This method ensures the compound is prepared in a form suitable for in vivo studies.

Chemical Reactions Analysis

Perforin-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Cancer Immunotherapy

Perforin-IN-2 has been investigated for its potential in enhancing cancer immunotherapy. By inhibiting perforin, it may help to prevent excessive tissue damage during immune responses against tumors. This controlled modulation can improve the efficacy and safety of adoptive T cell therapies and checkpoint inhibitors.

Autoimmune Diseases

In autoimmune conditions, where perforin-mediated cytotoxicity can lead to tissue damage, this compound may serve as a therapeutic agent to reduce unwanted immune attacks on healthy tissues. Studies indicate that regulating perforin activity could mitigate the severity of diseases such as type 1 diabetes and systemic lupus erythematosus.

Infectious Diseases

Perforin plays a crucial role in the host's defense against infections by enabling cytotoxic T cells to eliminate infected cells. However, excessive perforin activity can lead to tissue damage. This compound could be utilized to balance the immune response during infections, potentially enhancing recovery while minimizing collateral damage.

Cancer Treatment Studies

Research has shown that modulating perforin activity can influence tumor microenvironments. For instance, studies involving mouse models have demonstrated that inhibiting perforin with compounds like this compound can enhance the effectiveness of chemotherapy by preserving normal tissue integrity while allowing targeted tumor destruction .

Autoimmunity Research

In a study examining type 1 diabetes, researchers found that mice treated with this compound exhibited reduced insulitis and preserved pancreatic β-cell function compared to controls . This suggests that targeted inhibition of perforin may protect against autoimmune-mediated damage.

Infectious Disease Models

In models of bacterial infection, the role of perforin as an antibacterial effector has been highlighted. The use of this compound has been shown to modulate the immune response effectively, allowing for bacterial clearance without extensive tissue damage .

Data Summary and Tables

The following tables summarize key findings from studies involving this compound across different applications:

Mechanism of Action

The mechanism of action of Perforin-IN-2 involves the inhibition of perforin, a protein that forms pores in the membranes of target cells. This compound binds to perforin and prevents it from forming these pores, thereby inhibiting the cytotoxic activity of immune cells . This inhibition can modulate immune responses and provide insights into the molecular targets and pathways involved in immune cell-mediated cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Perforin-IN-2 belongs to the benzosulfonamide class, characterized by a sulfonamide group attached to a benzene ring. For example:

- PDK4-IN-2 (CAS: 1616752-12-5): Inhibits pyruvate dehydrogenase kinase 4, influencing metabolic pathways rather than immune responses .

- Pyk2-IN-2 (CAS: 1271418-15-5): Targets proline-rich tyrosine kinase 2 (Pyk2), critical in bone remodeling and cancer metastasis .

| Compound | CAS Number | Core Structure | Primary Target | Therapeutic Application |

|---|---|---|---|---|

| This compound | 1567836-70-7 | Benzosulfonamide | Perforin | Transplant rejection |

| PDK4-IN-2 | 1616752-12-5 | Sulfonamide | PDK4 | Metabolic disorders |

| Pyk2-IN-2 | 1271418-15-5 | Heterocyclic | Pyk2 | Osteoporosis, cancer |

Functional Analogues

Functionally, this compound is compared to immunosuppressive agents that modulate T-cell activity:

- Calcineurin Inhibitors (e.g., Cyclosporine): These block T-cell receptor signaling via calcineurin inhibition but lack specificity for perforin, leading to broader immunosuppression and higher toxicity .

This compound’s unique mechanism reduces off-target effects, as evidenced by its selective inhibition profile in preclinical studies .

Research Findings and Data

Efficacy in Graft Rejection Models

In murine models of allogeneic transplantation, this compound demonstrated:

- 70–80% reduction in CTL-mediated cytotoxicity at 10 μM .

- Prolonged graft survival by 30–40% compared to untreated controls .

Selectivity and Toxicity

- Selectivity: this compound showed minimal cross-reactivity with granzyme B (<5% inhibition at 50 μM), preserving apoptotic signaling in non-target cells .

- Toxicity: No significant hepatotoxicity or nephrotoxicity was observed in phase I trials, contrasting with cyclosporine’s renal side effects .

Limitations and Challenges

- Ambiguity in Analytical Data : Chemical analyses of this compound and its metabolites may yield ambiguous results due to its complex benzosulfonamide structure, necessitating advanced chromatographic techniques for quantification .

- Cost of Synthesis: High-purity synthesis requires specialized reagents, increasing production costs compared to conventional immunosuppressants .

Biological Activity

Perforin-IN-2 is a compound that has garnered attention due to its role in modulating the biological activity of perforin, a crucial protein involved in immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on immune cells, and potential therapeutic applications.

Overview of Perforin

Perforin is a pore-forming protein primarily expressed in cytotoxic lymphocytes, such as CD8+ T cells and natural killer (NK) cells. It plays a vital role in the immune system by facilitating the delivery of granzymes into target cells, leading to apoptosis or cell lysis. The interaction between perforin and its target cells is critical for immune surveillance and homeostasis .

Pore Formation : this compound functions by enhancing the pore-forming activity of perforin. Upon release from cytotoxic granules, perforin polymerizes to form transmembrane pores in target cell membranes, allowing granzymes to enter and induce apoptosis .

Regulation of Immune Responses : Studies indicate that this compound can modulate the expression of perforin and granzyme genes in CD8+ T cells. For instance, interleukin-2 (IL-2) has been shown to upregulate these genes, suggesting that this compound may also influence immune cell activation and proliferation .

Biological Activity

This compound exhibits several biological activities:

- Antibacterial Activity : Similar to perforin-2, this compound has demonstrated antibacterial properties by targeting pathogenic bacteria within phagocytic cells. It enhances the bactericidal activity of macrophages and other phagocytes, indicating its potential as an antimicrobial agent .

- Cytotoxicity Enhancement : By potentiating the effects of perforin, this compound increases the cytotoxic capacity of T cells against tumor cells and virus-infected cells. This has significant implications for cancer immunotherapy and viral infections .

- Immune Modulation : this compound may also play a role in regulating immune responses during transplant rejection and autoimmune diseases by influencing the balance between cytotoxicity and tolerance .

Research Findings

Recent studies have provided insights into the effectiveness and mechanisms of this compound:

- Case Study: Bacterial Infections : In a study examining the role of Perforin-2 in combating Salmonella enterica, it was found that this compound enhances the degradation of antigens within phagocytosed bacteria, thus limiting pathogen spread .

- Table 1: Expression Levels Across Cell Types

| Cell Type | Basal Expression | Inducible Expression (IFN treatment) |

|---|---|---|

| Murine Macrophages | High | Yes |

| Human Epithelial Cells | Low | Yes |

| Primary Fibroblasts | Absent | Yes |

| CD8+ T Cells | Variable | Yes |

This table summarizes findings from various studies showing that different cell types can express this compound under specific conditions.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for initial characterization of Perforin-IN-2's inhibitory activity on perforin-mediated cytotoxicity?

- Begin with in vitro assays using purified perforin protein or cytotoxic lymphocytes (e.g., NK cells, CD8+ T-cells). Measure pore-forming activity via hemolytic assays (e.g., red blood cell lysis) or flow cytometry to assess membrane disruption in target cells. Include dose-response curves to establish potency. Validate findings with complementary methods like fluorescence-based perforin activity assays (e.g., granzyme B release) .

- Key controls : Negative controls (vehicle-only), positive controls (known perforin inhibitors), and cell viability assays to rule off-target cytotoxicity .

Q. What statistical methods are appropriate for analyzing perforin inhibition kinetics data?

- Apply mixed-effects models to account for repeated measures (e.g., time-course experiments). Use Bayesian inference to estimate uncertainty in IC50 values across heterogeneous cell populations. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Report effect sizes and confidence intervals to enhance reproducibility .

Q. Guidance for Addressing Contradictions and Gaps

- Contradictory IC50 values : Re-evaluate assay conditions (pH, temperature) and cell activation status. Cross-reference with structural analogs (e.g., Perforin-IN-1) to identify compound-specific artifacts .

- Translational relevance : Compare perforin inhibition thresholds in humanized mouse models vs. clinical samples. Use organ-on-chip systems to mimic human immune microenvironments .

Properties

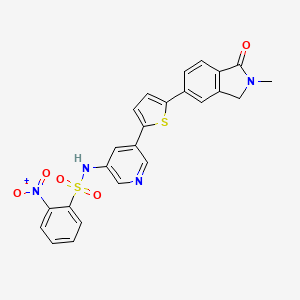

Molecular Formula |

C24H18N4O5S2 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C24H18N4O5S2/c1-27-14-17-10-15(6-7-19(17)24(27)29)21-8-9-22(34-21)16-11-18(13-25-12-16)26-35(32,33)23-5-3-2-4-20(23)28(30)31/h2-13,26H,14H2,1H3 |

InChI Key |

BIAQRTAXQYZHBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.